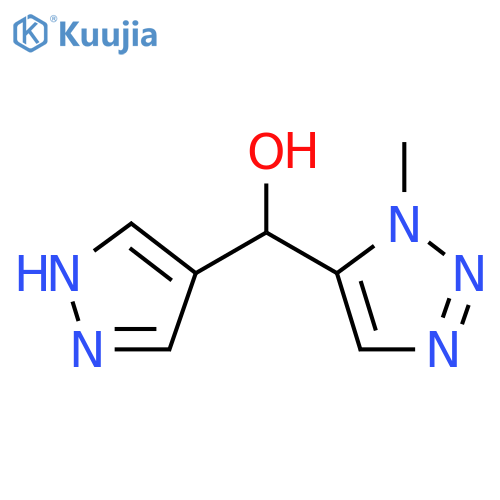Cas no 1934465-03-8 ((1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol)

1934465-03-8 structure
商品名:(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-5-methanol, 1-methyl-α-1H-pyrazol-4-yl-
- (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
-
- インチ: 1S/C7H9N5O/c1-12-6(4-10-11-12)7(13)5-2-8-9-3-5/h2-4,7,13H,1H3,(H,8,9)
- InChIKey: ZGZKRXWEDMWPBF-UHFFFAOYSA-N
- ほほえんだ: C(C1=CNN=C1)(C1=CN=NN1C)O
じっけんとくせい
- 密度みつど: 1.56±0.1 g/cm3(Predicted)
- ふってん: 483.8±55.0 °C(Predicted)
- 酸性度係数(pKa): 12.70±0.20(Predicted)
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1116688-0.05g |
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol |
1934465-03-8 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
| Enamine | EN300-1116688-1g |
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol |
1934465-03-8 | 95% | 1g |
$1200.0 | 2023-10-27 | |
| Enamine | EN300-1116688-0.1g |
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol |
1934465-03-8 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
| Enamine | EN300-1116688-2.5g |
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol |
1934465-03-8 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
| Enamine | EN300-1116688-1.0g |
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol |
1934465-03-8 | 1g |
$1515.0 | 2023-05-24 | ||
| Enamine | EN300-1116688-5.0g |
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol |
1934465-03-8 | 5g |
$4391.0 | 2023-05-24 | ||
| Enamine | EN300-1116688-0.25g |
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol |
1934465-03-8 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1116688-5g |
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol |
1934465-03-8 | 95% | 5g |
$3479.0 | 2023-10-27 | |
| Enamine | EN300-1116688-0.5g |
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol |
1934465-03-8 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
| Enamine | EN300-1116688-10.0g |
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol |
1934465-03-8 | 10g |
$6512.0 | 2023-05-24 |
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol 関連文献
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
1934465-03-8 ((1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol) 関連製品
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
